An In-depth Technical Guide to Oleyltrimethylammonium Chloride
An In-depth Technical Guide to Oleyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride is a quaternary ammonium salt, a cationic surfactant with a range of applications stemming from its amphiphilic nature. This document provides a comprehensive overview of its chemical and physical properties, methodologies for its synthesis and characterization, and insights into its applications, particularly in the realm of drug delivery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and pharmaceutical development.
Core Chemical Properties
Oleyltrimethylammonium chloride possesses a unique molecular structure, featuring a long, unsaturated oleyl (C18:1) hydrocarbon tail that imparts hydrophobicity, and a positively charged trimethylammonium head group responsible for its hydrophilic character. This dual nature governs its behavior in various solvents and at interfaces.
Table 1: General and Physical Properties of Oleyltrimethylammonium Chloride
| Property | Value | Source |
| Chemical Name | trimethyl-[(9Z)-octadec-9-en-1-yl]azanium;chloride | --INVALID-LINK-- |
| Molecular Formula | C₂₁H₄₄ClN | --INVALID-LINK-- |
| Molecular Weight | 346.03 g/mol | --INVALID-LINK-- |
| Appearance | White hygroscopic crystals (for similar trimethylammonium chlorides) | --INVALID-LINK-- |
| Melting Point | 230-232 °C (Decomposition for a similar compound) | --INVALID-LINK-- |
| Boiling Point | Data not available | |
| Solubility | Generally more soluble in organic solvents than in water. Soluble in ethanol. Insoluble in ether, petroleum ether, benzene, and carbon disulfide (for similar trimethylammonium chlorides). | --INVALID-LINK-- |
Table 2: Surfactant Properties of Oleyltrimethylammonium Chloride and Related Compounds
| Property | Value | Notes |
| Critical Micelle Concentration (CMC) | Data not available for Oleyltrimethylammonium chloride. For Hexadecyltrimethylammonium bromide (a C16 analogue), the CMC is 0.00092 M. | --INVALID-LINK-- |
| Surface Tension | Data not available for Oleyltrimethylammonium chloride. The limiting surface tension for Dodecyltrimethylammonium bromide (a C12 analogue) is approximately 35.25 mN/m. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Oleyltrimethylammonium Chloride
Step 1: Synthesis of Oleyl Chloride from Oleyl Alcohol
This step involves the conversion of the hydroxyl group of oleyl alcohol into a more reactive leaving group, typically a chloride.
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Materials: Oleyl alcohol, thionyl chloride (SOCl₂), pyridine, and a non-polar solvent like petroleum ether.
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Procedure:
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Dissolve oleyl alcohol in petroleum ether in a reaction flask equipped with a stirrer and a reflux condenser.
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Add a catalytic amount of pyridine.
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Slowly add thionyl chloride to the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C).[1]
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The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude oleyl chloride.
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Step 2: Quaternization of Trimethylamine with Oleyl Chloride
This is the final step where the tertiary amine, trimethylamine, is alkylated with the prepared oleyl chloride.
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Materials: Oleyl chloride, trimethylamine, and a polar organic solvent such as acetonitrile.
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Procedure:
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Dissolve oleyl chloride in acetonitrile in a pressure-rated reactor.
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Introduce a stoichiometric amount of trimethylamine into the reactor.
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The reaction is typically carried out under pressure and at an elevated temperature (e.g., 90 °C) for several hours.[1]
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After the reaction, the mixture is cooled, and the crude product is precipitated.
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The product can be purified by washing with a non-polar solvent like anhydrous ether and then dried under vacuum to yield Oleyltrimethylammonium chloride as a solid.[1]
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Figure 1: A simplified workflow for the synthesis of Oleyltrimethylammonium chloride.
Characterization of Micellar Properties
The formation of micelles is a key characteristic of surfactants in solution above a certain concentration known as the Critical Micelle Concentration (CMC).
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
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Surface Tensiometry:
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Prepare a series of aqueous solutions of Oleyltrimethylammonium chloride with increasing concentrations.
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Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
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Plot the surface tension as a function of the logarithm of the surfactant concentration.
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The CMC is the concentration at which the surface tension plateaus.[2][3]
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Conductivity Measurement:
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Prepare a series of aqueous solutions of Oleyltrimethylammonium chloride.
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Measure the electrical conductivity of each solution.
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Plot the conductivity against the surfactant concentration.
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The CMC is identified by a distinct change in the slope of the plot.[4]
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Figure 2: Relationship between surfactant concentration and micelle formation.
Applications in Drug Delivery
Cationic surfactants like Oleyltrimethylammonium chloride are of significant interest in drug delivery due to their ability to self-assemble into micelles and interact with biological membranes.
Mechanism of Action in Drug Delivery
While specific signaling pathways involving Oleyltrimethylammonium chloride are not well-documented in the available literature, a general mechanism for its role as a drug delivery vehicle can be proposed based on the properties of cationic micelles.
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Encapsulation of Hydrophobic Drugs: The hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility in aqueous environments.
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Interaction with Cell Membranes: The positively charged surface of the micelles can interact electrostatically with the negatively charged components of cell membranes (e.g., phospholipids and proteins).
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Enhanced Cellular Uptake: This interaction can facilitate the uptake of the drug-loaded micelles into cells through processes like endocytosis.
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Drug Release: Once inside the cell, changes in the local environment (e.g., pH) can trigger the disassembly of the micelles, leading to the release of the encapsulated drug.
Figure 3: Proposed mechanism of drug delivery by a cationic micelle.
Conclusion
Oleyltrimethylammonium chloride is a cationic surfactant with properties that make it a candidate for various applications, including as an excipient in drug delivery systems. This guide has summarized its known chemical and physical properties and provided general experimental protocols for its synthesis and characterization based on related compounds. Further research is required to determine specific quantitative data for its surfactant properties and to elucidate its precise mechanisms of action in biological systems. The provided diagrams offer a visual representation of the key concepts discussed.
